Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate
Description
Ethyl 2-(2-amino-5-chlorothiazol-4-yl)acetate is a thiazole-based organic compound characterized by a 2-amino-5-chlorothiazole core linked to an ethyl acetate moiety.
Properties
Molecular Formula |
C7H9ClN2O2S |
|---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-12-5(11)3-4-6(8)13-7(9)10-4/h2-3H2,1H3,(H2,9,10) |
InChI Key |
UGOJWGHBNPPCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(2-amino-5-chlorothiazol-4-yl)acetate typically involves:
- Construction of the thiazole ring system with appropriate substitution.
- Introduction of the amino group at the 2-position.
- Selective chlorination at the 5-position of the thiazole ring.
- Esterification to yield the ethyl acetate moiety.
This compound can be prepared either by direct halogenation of 2-amino-thiazole derivatives or via cyclization reactions involving substituted acetoacetates and thiourea derivatives.
Preparation via Halogenation of 2-Aminothiazole Derivatives
A recent publication (2024) describes the synthesis of 2-amino-4-chlorothiazole derivatives and highlights the challenges in obtaining the 5-chloro isomer selectively. The key findings include:
- Direct chlorination of 2-acetamidothiazole with N-chlorosuccinimide (NCS) under mild acid catalysis (Amberlyst A-15 resin) in acetonitrile yields predominantly the 5-chloro isomer in approximately 65% yield.
- Attempts to chlorinate 2-amino-4-acetamidothiazole often produce mixtures or unstable products.
- The 5-chloro isomer can be confirmed by single-crystal X-ray crystallography.
- Hydrolysis of chlorinated intermediates under acidic conditions leads to decomposition, indicating the need for mild reaction and workup conditions.
Scheme Summary:
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination | NCS, Amberlyst A-15 (H+), MeCN, 20 °C, 22 h | 2-acetamido-5-chlorothiazole (5-Cl isomer) | ~65 | Mild conditions favor regioselectivity |
| Hydrolysis | HCl, aqueous MeOH, 50 °C | Decomposition to starting material | - | Unstable under acidic hydrolysis |
This method provides a route to the chlorinated thiazole core, which can then be converted to the ethyl ester derivative by subsequent synthetic steps.
Preparation via Cyclization of Ethyl 2-Chloroacetoacetate with Thiourea
A patented method (2013) describes the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound, by cyclization of ethyl 2-chloroacetoacetate with thiourea in ethanol solution:
- Ethanol solution (10-35% w/w) of thiourea and sodium carbonate is prepared.
- Ethyl 2-chloroacetoacetate is added dropwise at 40-55 °C.
- The mixture is heated to 60-70 °C and stirred for 5-5.5 hours.
- After partial solvent removal and cooling, the product is filtered.
- The filtrate is treated with caustic soda to pH 9-10, stirred, filtered, and vacuum dried to yield the thiazole ester.
This method achieves yields >98% with a melting point of 172-173 °C, indicating high purity and efficiency.
| Step | Parameter | Range/Value |
|---|---|---|
| Solvent concentration | Ethanol in ethyl acetate solution | 10-35% (w/w) |
| Sodium carbonate to ethyl 2-chloroacetoacetate ratio | Weight ratio | 0.01-0.1 |
| Temperature (addition) | 40-55 °C | |
| Reaction temperature | 60-70 °C | |
| Reaction time | 5-5.5 hours | |
| pH adjustment | pH 9-10 (with caustic soda) | |
| Yield | >98% |
This cyclization approach is industrially viable due to mild conditions, short reaction times, and high yield.
Multi-Step Synthesis Involving Oximation, Methylation, Bromination, and Cyclization
Another patented process (2016) describes a sequence for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, which is structurally related and may serve as a precursor to the target compound:
- Oximation of ethyl acetoacetate with methyl nitrite at -5 to 5 °C.
- Methylation using dimethyl sulfate with phase-transfer catalysts and potassium carbonate.
- Bromination and ring closure in the same reactor without intermediate isolation.
- The process uses a single solvent and continuous reaction steps to improve yield and reduce cost.
Though this method targets a methoxyiminoacetate derivative, the principles of sequential functionalization and efficient reactor use can be adapted for the target compound's synthesis.
Synthesis Involving Substituted Phenyl Amination on Thiazole Ring
A commercial synthesis route for Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate involves:
- Formation of the thiazole ring.
- Nucleophilic aromatic substitution of ethyl 2-amino-1,3-thiazol-4-ylacetate with 4-chloro-2-fluoro-1-nitrobenzene.
- Reduction of the nitro group to the corresponding amino derivative.
- Characterization by NMR, IR, and mass spectrometry confirms structure.
This method highlights the versatility of the amino-thiazole intermediate for further functionalization and derivatization.
Summary Table of Preparation Methods
| Method No. | Key Steps | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Direct chlorination of 2-acetamidothiazole | NCS, Amberlyst A-15, MeCN, 20 °C, 22 h | ~65 | Mild conditions, regioselective | Moderate yield, requires purification |
| 2 | Cyclization of ethyl 2-chloroacetoacetate with thiourea | Ethanol solvent, Na2CO3, 40-70 °C, 5 h | >98 | High yield, industrially scalable | Limited to methylthiazole variants |
| 3 | Multi-step oximation, methylation, bromination, cyclization | Methyl nitrite, dimethyl sulfate, TBAB, K2CO3 | Not specified | Continuous process, cost-effective | Complex multi-step process |
| 4 | Nucleophilic aromatic substitution on thiazole | Ethyl 2-amino-thiazolylacetate, substituted nitrobenzene | Not specified | Versatile for derivatives | Multi-step, requires reduction step |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino and chloro substituents on the thiazole ring allow the compound to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Thiazole Ring
Ethyl 2-(2-Amino-5-methylthiazol-4-yl)acetate ()
- Molecular Formula : C₈H₁₂N₂O₂S
- Key Differences : A methyl group replaces chlorine at the 5-position of the thiazole ring.
- The molecular weight difference (200.26 g/mol vs. ~220.68 g/mol) reflects the substitution of chlorine with a lighter methyl group.
Methyl 2-(2-Aminothiazol-4-yl)acetate ()
- Molecular Formula : C₆H₈N₂O₂S
- Key Differences : The ethyl ester is replaced by a methyl ester, and the thiazole lacks a 5-position substituent.
- The absence of a 5-position substituent simplifies synthesis but may diminish biological activity due to reduced electronic effects.
Variations in Aromatic Ring Systems
Imidazole Derivatives (, Figure 1A–G)
- Example : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A).
- Key Differences : Replacement of the thiazole ring with an imidazole core introduces additional nitrogen atoms, altering hydrogen-bonding capacity and aromaticity.
- Impact : Imidazole derivatives often exhibit stronger basicity (pKa ~7) compared to thiazoles (pKa ~2.5), influencing interactions with biological targets. The phenyl substituents in these analogs further enhance π-π stacking interactions but increase molecular weight and reduce solubility.
Substituent Effects on Electronic and Steric Properties
Ethyl 2-(2-(4-Methoxyphenyl)thiazol-4-yl)acetate ()
- Molecular Formula: C₁₄H₁₆NO₃S
- Key Differences: A 4-methoxyphenyl group replaces the 2-amino-5-chlorothiazole moiety.
- Impact : The methoxy group donates electron density via resonance, stabilizing the thiazole ring. However, the bulky phenyl group increases steric hindrance, which may limit binding to enzyme active sites compared to the smaller chloro-substituted analog.
Ethyl 2-(6-Amino-5-cyano-3,4-dimethyl-2H,4H-pyrano[2,3-c]pyrazol-4-yl)acetate ()
- Key Differences: A pyrano-pyrazole fused ring system replaces the thiazole core.
- Impact: The fused ring system enhances rigidity and planar structure, favoring intercalation with DNA or proteins. The cyano group introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound.
Functional Group Modifications
(Z)-Ethyl 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate ()
- Molecular Formula : C₇H₁₀N₄O₃S
- Key Differences: A hydroxyimino group is added to the acetate chain.
- However, this modification may reduce stability under acidic conditions compared to the unmodified ethyl acetate group.
Comparative Data Table
Biological Activity
Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorothiazole ring, which is known for conferring various biological activities. The molecular formula is with a molecular weight of approximately 207.67 g/mol. The compound exhibits high solubility in organic solvents, facilitating its application in various chemical and biological processes.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated against a range of pathogenic microorganisms, demonstrating significant antibacterial and antifungal activities.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
The mechanisms underlying the biological activity of this compound have been explored in several studies. The compound appears to exert its effects through multiple pathways:
- Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : this compound may compromise the integrity of microbial membranes, resulting in leakage of cellular contents.
- Modulation of Metabolic Pathways : The compound has been shown to inhibit key metabolic enzymes involved in energy production within pathogens.
Case Studies and Research Findings
Recent research has focused on the therapeutic potential of this compound in treating infectious diseases. A notable study investigated its efficacy against drug-resistant strains of bacteria:
Case Study: Efficacy Against MRSA
In vitro studies demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective at concentrations significantly lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate?
The compound is commonly synthesized via nucleophilic substitution. A typical method involves reacting 2-amino-5-chlorothiazole derivatives with ethyl chloroacetate in the presence of a base like KOH in absolute ethanol under reflux (7 hours). The product is purified via filtration and recrystallization from ethanol . Alternative approaches may use chloroacetyl chloride with triethylamine in dioxane, followed by aqueous workup .
Q. How is purification achieved for this compound?
Recrystallization from ethanol is a standard method, yielding high-purity crystalline products. For intermediates, column chromatography with ethyl acetate/hexane mixtures (e.g., 1:3 v/v) can resolve polar byproducts. Solubility profiles (e.g., insolubility in water but solubility in DMSO or ethanol) guide solvent selection .
Q. What characterization techniques are essential for verifying its structure?
- NMR spectroscopy : Confirm the ethyl ester group (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and thiazole ring protons (δ ~6.8–7.5 ppm).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1730 cm⁻¹) and NH₂ bands (~3350 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst screening : Test bases like DBU or NaH for enhanced reactivity.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) against ethanol for faster kinetics.
- Temperature control : Microwave-assisted synthesis at 80–100°C may reduce reaction time .
Q. How are advanced spectroscopic methods applied to resolve structural ambiguities?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₈ClN₃O₂S) with <5 ppm error.
- Multinuclear NMR (¹³C, ¹⁵N) : Assign quaternary carbons and nitrogen environments in the thiazole ring.
- Single-crystal XRD : Use SHELXD for phase determination and SHELXL for refinement, especially for zwitterionic forms .
Q. What methodologies are used to evaluate its pharmacological activity?
- Enzyme inhibition assays : Test against targets like acetylcholinesterase or cytochrome P450 isoforms.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- In silico docking : Model interactions with proteins (e.g., kinases) using AutoDock Vina .
Q. How can contradictory data in synthesis or bioactivity be resolved?
- Reproducibility checks : Verify base stoichiometry (e.g., KOH vs. Et₃N) and reaction atmosphere (N₂ vs. air).
- Impurity profiling : Use HPLC-MS to detect side products (e.g., hydrolyzed esters or dimerized thiazoles).
- Biological replicates : Conduct dose-response curves in triplicate to confirm IC₅₀ consistency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
